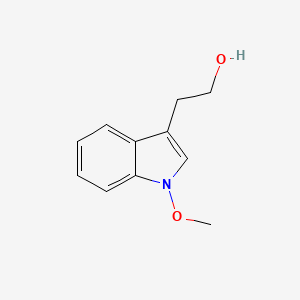
2-(1-Methoxy-1H-indol-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methoxy-1H-indol-3-yl)ethan-1-ol is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a methoxy group attached to the indole ring, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxy-1H-indol-3-yl)ethan-1-ol typically involves the reaction of indole derivatives with appropriate reagents. One common method is the alkylation of 1-methoxyindole with ethylene oxide under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(1-Methoxy-1H-indol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of 2-(1-Methoxy-1H-indol-3-yl)acetaldehyde or 2-(1-Methoxy-1H-indol-3-yl)acetic acid.
Reduction: Formation of 2-(1-Methoxy-1H-indol-3-yl)ethanamine.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
2-(1-Methoxy-1H-indol-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(1-Methoxy-1H-indol-3-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing cellular processes. For example, it may interact with serotonin receptors, affecting neurotransmission and potentially exhibiting antidepressant effects.
類似化合物との比較
Similar Compounds
2-(1H-Indol-3-yl)ethan-1-ol: Lacks the methoxy group, which can result in different chemical and biological properties.
2-(5-Methoxy-1H-indol-3-yl)ethanamine: Similar structure but with an amine group instead of a hydroxyl group.
1H-Indole-3-ethanamine, N-methyl-: Contains a methyl group on the nitrogen atom, leading to different pharmacological effects.
Uniqueness
The presence of the methoxy group in 2-(1-Methoxy-1H-indol-3-yl)ethan-1-ol can enhance its lipophilicity and influence its interaction with biological targets. This structural feature may contribute to its unique biological activities compared to other indole derivatives.
特性
CAS番号 |
73096-79-4 |
|---|---|
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC名 |
2-(1-methoxyindol-3-yl)ethanol |
InChI |
InChI=1S/C11H13NO2/c1-14-12-8-9(6-7-13)10-4-2-3-5-11(10)12/h2-5,8,13H,6-7H2,1H3 |
InChIキー |
CLSRTDPUONFHJH-UHFFFAOYSA-N |
正規SMILES |
CON1C=C(C2=CC=CC=C21)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


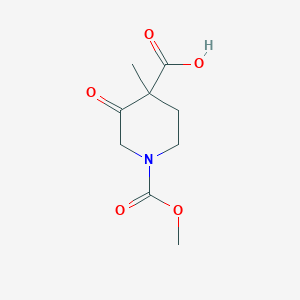
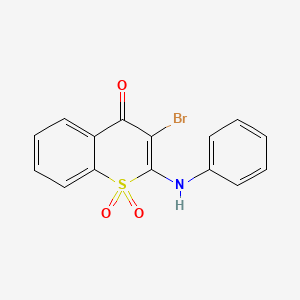
![methyl 2-[(1S,2R,3S,4S,8S,9S,10R,13R,15S)-2-acetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14446698.png)
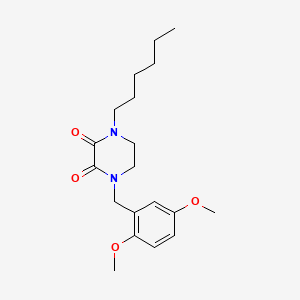
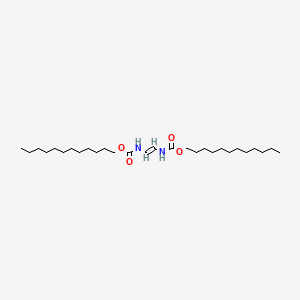
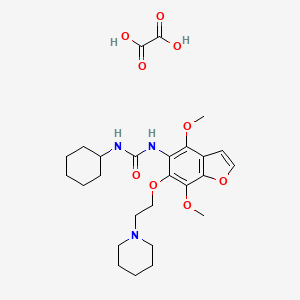
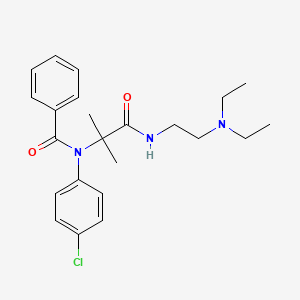
![1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14446726.png)


![(1R)-7,7-Dimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14446750.png)

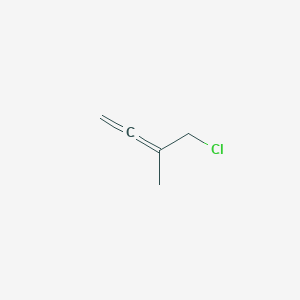
![1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione](/img/structure/B14446763.png)
